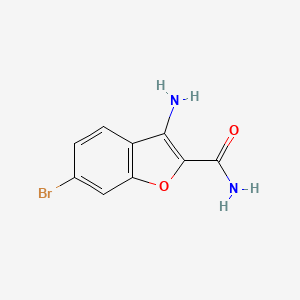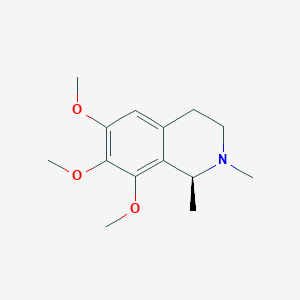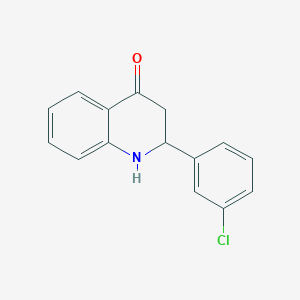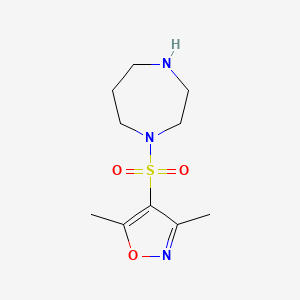![molecular formula C17H23NO B11859917 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde CAS No. 52764-98-4](/img/structure/B11859917.png)
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde est un composé chimique de formule moléculaire C17H23NO. Il se caractérise par une structure spirocyclique, qui comprend une fraction benzaldéhyde attachée à un système cyclique azaspiro[5.5]undécane spiro-fusionné
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde implique généralement la réaction du benzaldéhyde avec une amine spirocyclique. Une méthode courante consiste en la condensation du benzaldéhyde avec du 3-azaspiro[5.5]undécane en milieu acide pour former le produit souhaité . La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Des réacteurs à flux continu et d'autres techniques avancées de génie chimique peuvent être utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution: Acide nitrique (HNO3) pour la nitration, acide sulfurique (H2SO4) pour la sulfonation, et halogènes (Cl2, Br2) pour l'halogénation
Principaux produits formés
Oxydation: Acide 4-(3-Azaspiro[5.5]undec-3-yl)benzoïque
Réduction: Alcool 4-(3-Azaspiro[5.5]undec-3-yl)benzylique
Substitution: Divers dérivés substitués en fonction de la réaction de substitution aromatique électrophile spécifique réalisée
Applications de la recherche scientifique
Le 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde a plusieurs applications dans la recherche scientifique, notamment:
Biologie: Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme un composé leader potentiel pour le développement de nouveaux produits pharmaceutiques.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action du 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. La structure spirocyclique peut lui permettre de s'insérer dans des sites de liaison spécifiques, modulant l'activité des protéines cibles et des voies .
Applications De Recherche Scientifique
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(3-Azaspiro[5.5]undec-3-yl)benzoïque: Un dérivé oxydé avec un groupe acide carboxylique.
Alcool 4-(3-Azaspiro[5.5]undec-3-yl)benzylique: Un dérivé réduit avec un groupe alcool primaire.
Chlorure de 4-(3-Azaspiro[5.5]undec-3-yl)benzyle: Un dérivé halogéné avec un groupe chlorure de benzyle.
Unicité
Le 4-(3-Azaspiro[5.5]undec-3-yl)benzaldéhyde est unique en raison de sa structure spirocyclique, qui lui confère des propriétés chimiques et physiques distinctes. Cette caractéristique structurale peut influencer sa réactivité, son affinité de liaison et son comportement général dans diverses applications, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
52764-98-4 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
4-(3-azaspiro[5.5]undecan-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H23NO/c19-14-15-4-6-16(7-5-15)18-12-10-17(11-13-18)8-2-1-3-9-17/h4-7,14H,1-3,8-13H2 |
Clé InChI |
JFDOJXHCJRGBDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)





